1,2-Distearoyl-sn-glycerol

Overview

Description

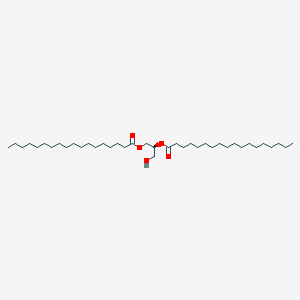

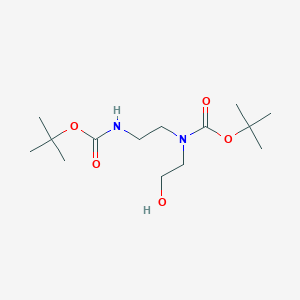

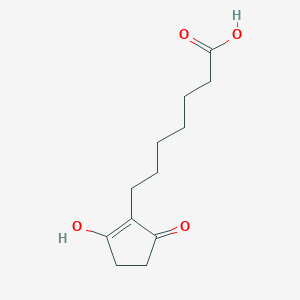

1,2-Distearoyl-sn-glycerol is a form of diacylglycerol (DAG) containing the saturated long-chain (18:0) stearic acid at both the sn-1 and the sn-2 positions . It is a lipid molecule extensively used in the field of lipidomics and for the formulation of liposomes and lipid-based nanoparticles .

Synthesis Analysis

1,2-Distearoyl-sn-glycerol is formed in animal and plant tissues as intermediates in the biosynthesis of triacylglycerols and other glycerolipids. During the biosynthesis of sphingomyelin, 1,2-Distearoyl-sn-glycerol is produced from phosphatidylcholine by an exchange reaction with ceramide catalysed by the sphingomyelin synthases SMS1 and SMS2 .Molecular Structure Analysis

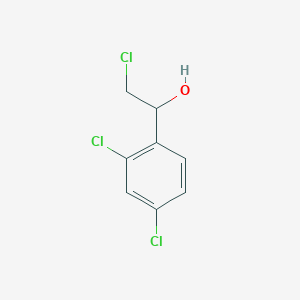

The molecular formula of 1,2-Distearoyl-sn-glycerol is C39H76O5 . The structure of this compound is characterized by two stearic acid chains attached to a glycerol backbone .Chemical Reactions Analysis

1,2-Distearoyl-sn-glycerol is an intermediate in the formation of phosphatidylcholine, phosphatidylethanolamine, and triacyl-sn-glycerols in eukaryotes . It is also involved in the formation of liposomes which are known to promote an increase in drug retention time and reduce the toxicity of drugs after administration .Physical And Chemical Properties Analysis

1,2-Distearoyl-sn-glycerol has a molecular weight of 625.02, and its physical properties include a density of 0.9±0.1 g/cm3, a boiling point of 662.3±22.0 °C at 760 mmHg, and a flash point of 181.8±15.8 °C .Scientific Research Applications

Biochemical Research

1,2-Distearoyl-sn-glycerol is a form of diacylglycerol . It’s used in biochemical research, particularly in the study of lipid biochemistry . The compound is involved in various biochemical processes, including cell signaling, membrane trafficking, and lipid metabolism .

Activation of Protein Kinase C (PKC) Enzymes

The mechanism of action for 1,2-Distearoyl-sn-glycerol involves the activation of protein kinase C (PKC) enzymes . PKC enzymes play vital roles in numerous cellular processes .

Internal Standard for Separation and Identification

1,2-Distearoyl-sn-glycerol acts as an internal standard for the separation and identification of molecular species of 1,2-diacyl-sn-glycerol (DAG) . This application is crucial in the field of analytical chemistry.

PEGylated Nanoemulsions

1,2-Distearoyl-sn-glycerol is used in the formulation of PEGylated nanoemulsions . These nanoemulsions can lead to an accelerated clearance of the next dose of PEGylated nanomedicines, which is referred to as the accelerated blood clearance (ABC) phenomenon .

Inhibition of Anti-PEG IgM Recognition

The compound may mask the interface between the main chain of PEG and the hydrophobic segment, inhibiting the recognition and binding of anti-PEG IgM to PEGylated nanoemulsions . This evidently weakens the ABC phenomenon of PEGylated nanoemulsions .

Pharmaceutical Development

1,2-Distearoyl-sn-glycerol is used in the pharmaceutical field due to its good water solubility and biocompatibility . It’s used in the development of PEGylated drugs and nanocarriers .

Mechanism of Action

Target of Action

1,2-Distearoyl-sn-glycerol (DSG) is a form of diacylglycerol (DAG) that contains the saturated long-chain (18:0) stearic acid at both the sn-1 and the sn-2 position . It acts as an internal standard for the separation and identification of molecular species of 1,2-diacyl-sn-glycerol (DAG) . DAG is a secondary messenger that activates Protein Kinase C (PKC), a key regulator of signal transduction and cellular regulation .

Mode of Action

The mode of action of DSG is primarily through its role as a DAG. DAGs are formed in cells through the hydrolysis of phosphatidylinositol 4,5-bisphosphate by Phospholipase C . Once formed, DAGs activate PKC, which then regulates various cellular functions .

Biochemical Pathways

The primary biochemical pathway involving DSG is the phosphatidylinositol signaling system. In this pathway, phosphatidylinositol 4,5-bisphosphate is hydrolyzed by Phospholipase C to form DAG (including DSG) and inositol trisphosphate (IP3). DAG remains in the membrane and activates PKC, while IP3 triggers the release of calcium ions from the endoplasmic reticulum .

Result of Action

The activation of PKC by DAGs, including DSG, can have numerous effects at the molecular and cellular levels, depending on the specific isoform of PKC that is activated and the cell type. These effects can include changes in gene expression, cell growth and differentiation, and the regulation of other enzymes .

Action Environment

The action of DSG can be influenced by various environmental factors. For instance, the presence of other lipids can impact the formation and function of DAGs. Additionally, factors such as pH and temperature can influence the activity of enzymes like Phospholipase C and PKC, thereby affecting the production and action of DAGs .

Future Directions

properties

IUPAC Name |

[(2S)-3-hydroxy-2-octadecanoyloxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3/t37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUSDOQQWJGJQS-QNGWXLTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H76O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147249 | |

| Record name | 1,2-Distearin, S- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(18:0/18:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

10567-21-2 | |

| Record name | 1,2-Distearin, S- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010567212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Distearin, S- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1,2-DISTEARATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9379Q535O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (E)-6-[6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate](/img/structure/B52867.png)

![(1S,2S,3S,4S,5S,9R,12S)-5,12-Dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid](/img/structure/B52868.png)